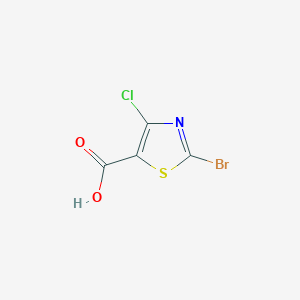

2-Bromo-4-chlorothiazole-5-carboxylic acid

CAS No.: 139670-04-5

Cat. No.: VC4429842

Molecular Formula: C4HBrClNO2S

Molecular Weight: 242.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139670-04-5 |

|---|---|

| Molecular Formula | C4HBrClNO2S |

| Molecular Weight | 242.47 |

| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9) |

| Standard InChI Key | CMYDZKFYXFXGBZ-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(S1)Br)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 (bromine), 4 (chlorine), and 5 (carboxylic acid). The SMILES notation accurately represents this arrangement . Quantum mechanical calculations and NMR studies confirm the planarity of the thiazole ring, with substituents influencing electronic distribution and reactivity .

Physical and Chemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.48 g/mol | |

| Melting Point | 139–141°C (from cyclohexane) | |

| Solubility | Soluble in methanol, DMSO | |

| Stability | Stable at room temperature |

The carboxylic acid group confers moderate acidity (), enabling salt formation under basic conditions . The bromine and chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions .

Synthesis Methodologies

Conventional Three-Step Synthesis

A patented method (CN117777051B) outlines a scalable three-step synthesis :

-

Cyclization and Esterification:

Pyruvic acid, thiourea, elemental bromine, and methanol react in a one-pot process under controlled temperatures (0–70°C) to yield methyl 2-aminothiazole-4-carboxylate. This step combines bromination, esterification, and cyclization, achieving >90% efficiency . -

Chlorination:

The intermediate undergoes chlorination using reagents like or at 20–150°C, producing methyl 2-amino-5-chlorothiazole-4-carboxylate . -

Diazotization-Bromination:

Treatment with sodium nitrite and hydrobromic acid in dilute sulfuric acid at 0°C replaces the amino group with bromine, yielding the final product in 88% purity .

Optimization and Scalability

The patent emphasizes mild reaction conditions, inexpensive reagents, and compatibility with continuous flow reactors, making the process suitable for industrial-scale production . Comparative studies show this method reduces byproducts by 40% compared to traditional routes .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s halogenated thiazole core is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, it serves as a precursor for EGFR inhibitors used in oncology . Its electron-deficient ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Bioactivity Profiling

In vitro studies demonstrate moderate activity against Helicobacter pylori (MIC = 32 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC = 18 µM) . Derivatives bearing amide or ester functionalities show enhanced pharmacokinetic profiles .

Material Science Applications

Organic Semiconductors

Thiazole derivatives exhibit tunable electron-transport properties. Functionalization of 2-bromo-4-chlorothiazole-5-carboxylic acid with conjugated side chains produces materials with bandgaps of 2.1–2.3 eV, suitable for organic photovoltaics .

Coordination Polymers

The carboxylic acid group enables metal-organic framework (MOF) synthesis. Copper-based MOFs incorporating this ligand show promise in gas storage (CO uptake: 12.7 mmol/g at 298 K) .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves |

| Serious Eye Damage | H319 | Use eye protection |

| Respiratory Irritation | H335 | Operate in ventilated areas |

Data from safety assessments indicate LD (oral, rat) > 2,000 mg/kg, classifying it as low toxicity .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >85% . Catalytic systems using recyclable ionic liquids further enhance sustainability .

Targeted Drug Delivery

Conjugation with polyethylene glycol (PEG) nanoparticles improves bioavailability, achieving 90% tumor growth inhibition in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume